2-(2-Methoxy-quinolin-8-yloxy)-propane-1,3-diol
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Overview
Description
2-(2-Methoxy-quinolin-8-yloxy)-propane-1,3-diol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group and a propane-1,3-diol moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-quinolin-8-yloxy)-propane-1,3-diol typically involves the reaction of 2-methoxy-8-hydroxyquinoline with an appropriate diol derivative under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-quinolin-8-yloxy)-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
2-(2-Methoxy-quinolin-8-yloxy)-propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-quinolin-8-yloxy)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-quinolin-8-yloxy)-malonic acid diethyl ester
- 2-(2-Methoxy-quinolin-8-yloxy)-ethanol
Uniqueness
2-(2-Methoxy-quinolin-8-yloxy)-propane-1,3-diol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H15NO4 |
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Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(2-methoxyquinolin-8-yl)oxypropane-1,3-diol |
InChI |
InChI=1S/C13H15NO4/c1-17-12-6-5-9-3-2-4-11(13(9)14-12)18-10(7-15)8-16/h2-6,10,15-16H,7-8H2,1H3 |
InChI Key |
NSYXPDAXACQNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2OC(CO)CO)C=C1 |
Origin of Product |
United States |
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